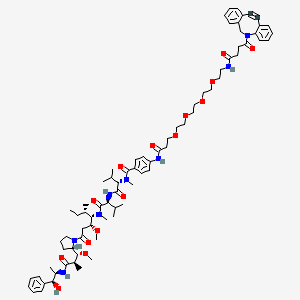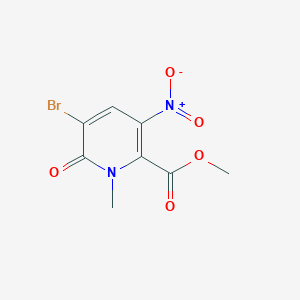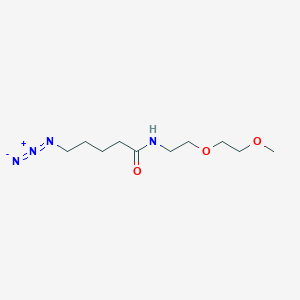![molecular formula C22H24Cl3N3OS B13720301 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl](/img/structure/B13720301.png)
2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide . HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIPPA hydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the isothiocyanate intermediate: This involves the reaction of 3-isothiocyanatophenyl with appropriate reagents under controlled conditions.
Coupling reaction: The intermediate is then coupled with 2-(3,4-dichlorophenyl)-N-methylacetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of DIPPA hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
DIPPA hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction: Although less common, DIPPA hydrochloride can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .
Aplicaciones Científicas De Investigación
DIPPA hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the κ-opioid receptor and its interactions with other molecules.
Biology: Helps in understanding the role of κ-opioid receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the κ-opioid receptor
Mecanismo De Acción
DIPPA hydrochloride exerts its effects by irreversibly binding to the κ-opioid receptor, thereby blocking its activity. This interaction prevents the receptor from responding to endogenous ligands, leading to a decrease in receptor-mediated signaling. The molecular targets include the κ-opioid receptor, and the pathways involved are primarily related to pain modulation and mood regulation .
Comparación Con Compuestos Similares
Similar Compounds
Nor-BNI (nor-binaltorphimine): Another κ-opioid receptor antagonist with a different chemical structure.
JDTic: A selective κ-opioid receptor antagonist with a longer duration of action.
GNTI (5’-guanidinonaltrindole): A κ-opioid receptor antagonist with high selectivity.
Uniqueness of DIPPA Hydrochloride
DIPPA hydrochloride is unique due to its irreversible binding to the κ-opioid receptor, which results in a long-lasting effect. This property makes it particularly useful in research settings where prolonged receptor blockade is desired .
Propiedades
Fórmula molecular |
C22H24Cl3N3OS |
|---|---|
Peso molecular |
484.9 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-N-[(1R)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m0./s1 |
Clave InChI |
BNWYENYHNOESCX-BOXHHOBZSA-N |
SMILES isomérico |
CN([C@@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES canónico |
CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13720240.png)
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)






![6,7-Dihydro-4,9-dimethoxy-7,7-bis(trifluoromethyl)-5H-furo-[3,2-G]-chromene-5-one](/img/structure/B13720281.png)

![4-[(Carbamoylmethylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720286.png)

![Ethyl 2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B13720309.png)

